![molecular formula C16H20N2O2 B5538764 3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

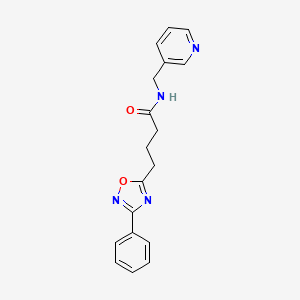

The compound belongs to a class of organic compounds known for their complex structures and potential applications in various fields of chemistry. While the specific compound has not been directly referenced in available literature, related compounds provide insights into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including ring closure and substitution reactions. For example, protocols have been developed for synthesizing 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions, highlighting the versatility and complexity of synthesizing similar structures (Sun et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within this family can be determined by single-crystal X-ray diffraction, revealing intricate details about bond lengths, angles, and conformations. For instance, studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have utilized X-ray diffraction to elucidate their crystal structures, demonstrating the importance of hydrogen bonding (Nelson et al., 1988).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, facilitated by the presence of functional groups that can undergo substitution or addition reactions. For example, the Rhodium(I)-catalyzed hydrocarbonylation of alkynes in the presence of primary amines to yield substituted 2-pyrrolidinones illustrates the type of chemical reactions these compounds can participate in (Bärfacker et al., 1998).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, can be influenced by their molecular structure. The presence of hydrogen bonding, for example, can significantly affect their solubility in various solvents.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the molecule. Compounds like 3,4-dihydropyridin-2(1H)-ones show a wide range of reactivities and have been explored for their potential as intermediates in organic synthesis (Amer et al., 2008).

Wissenschaftliche Forschungsanwendungen

Structural and Physical Characterization

Research on pyridinone derivatives, such as those conducted by Nelson et al. (1988), emphasizes the importance of understanding the physical and structural characteristics of these compounds. Investigations into their crystal structures and spectroscopic properties help elucidate the molecular configurations and stability of pyridinone derivatives, which are crucial for their applications in medicinal chemistry and material science (Nelson, W., Karpishin, T., Rettig, S., & Orvig, C., 1988).

Chemical Reactivity and Synthesis

The synthesis and reactivity of pyridinone-based ligands and their metal complexes, as explored by Formica et al. (2003), offer valuable insights into their potential applications in catalysis and material science. These studies not only showcase the versatility of pyridinone derivatives in forming complex structures with metals but also highlight their potential in designing new catalysts and functional materials (Formica, M., Fusi, V., Giorgi, L., et al., 2003).

Supramolecular Chemistry

Investigations into supramolecular assemblies involving pyridinone derivatives, as demonstrated by Arora and Pedireddi (2003), reveal their capability to form intricate molecular architectures. These findings have implications for the development of molecular sensors, molecular machines, and materials with specific functionalities (Arora, K., & Pedireddi, V., 2003).

Catalysis and Polymerization

The role of pyridinone derivatives in catalyzing various chemical reactions, including polymerization processes, underscores their significance in synthetic chemistry. Research by Carelli et al. (2002) on the electrochemical reduction of pyridinium salts and their implications in forming new compounds illustrates the potential of pyridinone derivatives in facilitating novel synthesis pathways and enhancing the efficiency of chemical processes (Carelli, V., Liberatore, F., Tortorella, S., et al., 2002).

Biological Applications and Molecular Docking

Studies on the molecular docking and in vitro screening of pyridine and fused pyridine derivatives, such as those conducted by Flefel et al. (2018), highlight the biological relevance of these compounds. By examining their interactions with proteins and potential antimicrobial and antioxidant activities, such research points to the applicability of pyridinone derivatives in drug discovery and the development of therapeutic agents (Flefel, E. M., El-Sofany, W., El-Shahat, M., et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl]-4,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10-7-11(2)17-15(19)14(10)16(20)18-8-12-5-3-4-6-13(12)9-18/h3-4,7,12-13H,5-6,8-9H2,1-2H3,(H,17,19)/t12-,13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEKJVOVYOGOOM-BETUJISGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)N2CC3CC=CCC3C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)C(=O)N2C[C@H]3CC=CC[C@H]3C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)

![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)

![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)

![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)